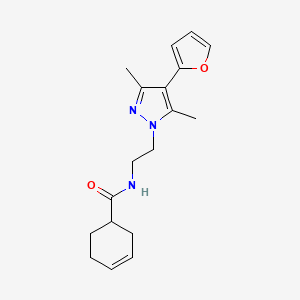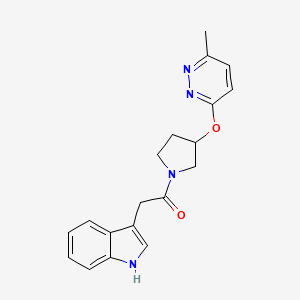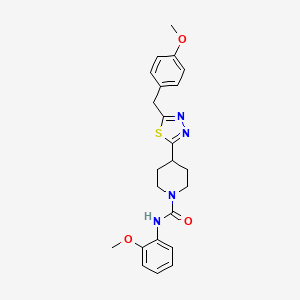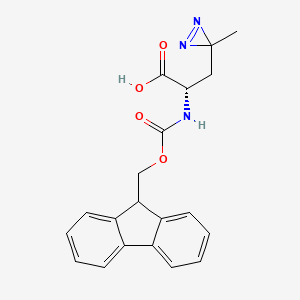
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, also known as FPEB, is a chemical compound that is used in scientific research to study the function and regulation of certain receptors in the brain. This compound is a potent and selective agonist for the metabotropic glutamate receptor 5 (mGluR5), which plays an important role in regulating synaptic plasticity and neuronal excitability.
Aplicaciones Científicas De Investigación
Adenosine A2B Receptor Antagonists
Compounds with the piperazine sulfonyl moiety have been developed and characterized as adenosine A2B receptor antagonists, exhibiting subnanomolar affinity and high selectivity. These antagonists show promise in treating conditions like asthma, cancer, and cardiovascular diseases due to their role in modulating adenosine signaling pathways (Borrmann et al., 2009).
Antibacterial Activities
Derivatives of piperazine have been synthesized and evaluated for their antibacterial activities, with some compounds showing effectiveness against various bacterial strains. This research points to the potential of such compounds in developing new antibacterial agents, which is critical in the face of increasing antibiotic resistance (Wu Qi, 2014).
Antimalarial Agents
Specific piperazine derivatives have been identified for their anti-malarial activity. The structural optimization of these compounds can lead to the development of new antimalarial therapies, addressing the urgent need for novel treatments against resistant strains of malaria (Cunico et al., 2009).
Synthesis and Chemical Properties
Research on the synthesis and properties of compounds containing piperazine and fluorophenyl groups, similar to the compound , contributes to a deeper understanding of their chemical behavior and potential as intermediates for further pharmaceutical development. For instance, the Fe-catalyzed synthesis of flunarizine, a drug used to treat migraines, showcases the utility of such compounds in synthesizing medically relevant molecules (Shakhmaev et al., 2016).
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c23-20-9-11-21(12-10-20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)8-4-7-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFCKLSUCVWHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)
![Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2471332.png)
![3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid](/img/structure/B2471335.png)





![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)



![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
